Phosmidosine B

Nucleotide Antibiotics Drug Stability Phosphoramidate Chemistry

Phosmidosine B addresses the instability and stereochemical complexity of parent phosmidosine. It is a demethylated, achiral derivative stable under acidic and basic conditions, enabling reliable analog synthesis and defined experimental controls. Key features: - Stable scaffold for N-acyl phosphoramidate library synthesis; - Achiral phosphorus center eliminates diastereomer variability in control experiments; - p53-independent G1 arrest mechanism effective in p53-mutant cancer cell lines.

Molecular Formula C15H22N7O8P
Molecular Weight 459.35 g/mol
Cat. No. B1247193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosmidosine B
Synonymsphosmidosine B
Molecular FormulaC15H22N7O8P
Molecular Weight459.35 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(=O)NP(=O)(O)OCC2C(C(C(O2)N3C4=NC=NC(=C4NC3=O)N)O)O
InChIInChI=1S/C15H22N7O8P/c16-11-8-12(19-5-18-11)22(15(26)20-8)14-10(24)9(23)7(30-14)4-29-31(27,28)21-13(25)6-2-1-3-17-6/h5-7,9-10,14,17,23-24H,1-4H2,(H,20,26)(H2,16,18,19)(H2,21,25,27,28)/t6?,7-,9-,10-,14-/m1/s1
InChIKeySEHSCEYJWJDMSC-JBJVTEQASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phosmidosine B: Stable Achiral Nucleotide Antibiotic for Anticancer Research


Phosmidosine B (CAS 134966-01-1, C₁₅H₂₂N₇O₈P, MW 459.356) is a demethylated derivative of the nucleotide antibiotic phosmidosine, first isolated from the fermentation broth of Streptomyces sp. RK-16 as a detransforming compound [1]. Structurally, it is composed of 8-oxoadenosine and L-proline linked via a unique N-acyl phosphoramidate bond and, unlike its parent compound phosmidosine, bears no chirality at the phosphorus atom [2]. It exhibits anticancer activity through G1 cell cycle arrest and morphological reversion of src-transformed NRK cells, operating via a mechanism independent of p53 phenotype [3].

Achiral phosphorus for consistent batch synthesis
Demethylated scaffold stable across broad pH range
G1 arrest mechanism independent of p53 status

Why Phosmidosine B Cannot Be Substituted by Other Nucleotide Antibiotics


Phosmidosine and phosmidosine B are not interchangeable despite their structural similarity, as they exhibit fundamentally different chemical stability, synthetic complexity, and quantitative biological potency profiles. The parent phosmidosine is unstable under basic conditions due to its inherent O-methyl ester group, which is susceptible to methyl transfer reactions, whereas phosmidosine B is a demethylated derivative that demonstrates stability across a broader pH range [1]. Furthermore, phosmidosine exists as a mixture of two diastereomers due to a chiral phosphorus center, which complicates its synthesis, purification, and quality control, while phosmidosine B is achiral at phosphorus [2]. Crucially, this structural simplicity comes at the cost of a specific, quantified reduction in anticancer potency that users must factor into their experimental design. These exact chemical and biological differences, detailed below, preclude generic substitution in applications requiring defined stability, stereochemical homogeneity, or precise potency benchmarks.

StabilityStable under acidic and basic conditionsPhosmidosine degrades rapidly at basic pH; may not match buffer flexibility
ChiralityAchiral at phosphorusPhosmidosine is a diastereomer mixture; purity and batch consistency may differ
Potency contextLower growth inhibitory activity reportedPhosmidosine diastereomers exhibit higher activity; potency-profile may not transfer
Functional activityActive in cell cycle and morphology reversion assaysPhosmidosine C is inactive; cannot substitute for mechanism studies

Phosmidosine B vs. Closest Analogs: Evidence for Informed Procurement


Aqueous Stability vs. Phosmidosine

Phosmidosine B is a demethylated derivative and consequently lacks the O-methyl ester linkage that makes phosmidosine inherently unstable under even weakly basic aqueous conditions. Phosmidosine undergoes rapid degradation via intermolecular and intramolecular methyl transfer reactions from the phosphate moiety to the proline ring nitrogen under basic conditions [1]. In contrast, phosmidosine B, also described as a degradation product of phosmidosine, is reported to be stable under both acidic and basic conditions [2].

Aqueous Stability
Head-to-head
Phosmidosine B stable under both acidic and basic conditions; phosmidosine unstable at basic pH due to methyl transfer
Supports broader buffer compatibility and sample handling
Categorical stability advantage from demethylation
Nucleotide Antibiotics Drug Stability Phosphoramidate Chemistry

Absence of Phosphorus Chirality

A critical structural differentiator is that phosmidosine B has no chiral center at the phosphorus atom of its N-acyl phosphoramidate linkage, making it an achiral molecule with respect to phosphorus [1]. In contrast, the parent phosmidosine possesses a yet-undetermined chiral center at this same phosphorus atom, which means its chemical synthesis inevitably yields a mixture of two diastereomers (1a and 1b) that require separation [1]. The resulting stereochemical complexity imposes significant burden on synthesis yield, purification, and batch-to-batch consistency.

Phosphorus Chirality
Head-to-head
Achiral at N-acyl phosphoramidate phosphorus; phosmidosine possesses one chiral center yielding diastereomer mixture
Simplifies synthesis and batch-to-batch consistency
34-step route; eliminates diastereomer separation
Medicinal Chemistry Stereochemistry Process Chemistry

Anticancer Potency in MTT Assays

The growth inhibitory activities of phosmidosine B and the two diastereomers of phosmidosine (1a and 1b) were evaluated side-by-side using the MTT assay across a panel of human tumor cell lines. The results from the first synthesis study revealed that both phosmidosine diastereomers exhibited similar anticancer activities, which were approximately 10-fold higher than that of the achiral phosmidosine B [1]. This represents a clear and significant potency differential directly tied to the structural difference (O-methylation and phosphorus chirality).

Growth Inhibition Potency
Head-to-head
Reported ~10× lower growth inhibitory activity vs. phosmidosine diastereomers (MTT assay, human tumor cell lines)
Supports cancer cell-line endpoint context
Data from Moriguchi et al., 2002; verify cell-line panel
Anticancer Activity Cytotoxicity MTT Assay

Biological Activity vs. Phosmidosine C

Among the phosmidosine derivatives isolated from the fermentation broth of Streptomyces sp. RK-16, phosmidosine B and C were both identified, but their biological activities differ critically. Phosmidosine (1) and phosmidosine B (2) both showed inhibitory activity of the cell cycle progression and morphological reversion activity on src-transformed NRK cells, while phosmidosine C (3) had no activity [1]. This directly proves that the structural feature retained in phosmidosine B—specifically the prolyl group—is essential for biological activity, delineating a clear functional boundary within this compound class.

Activity vs. Phosmidosine C
Head-to-head
Active in src-NRK morphological reversion and cell cycle inhibition; phosmidosine C inactive
Confirms prolyl-group essential for bioactivity
Functional assay; class-level determinant
Cell Cycle Morphological Reversion SAR

p53-Independent Anticancer Mechanism

An important differentiator from many traditional chemotherapeutic agents is that phosmidosine B and its related derivatives exert their anticancer activity independently of the p53 tumor suppressor phenotype of the target cancer cells [1]. This was demonstrated on a panel of tumor cell lines with diverse p53 statuses (wild-type, mutant, and null), where the compound's growth inhibitory effect remained consistent [1]. The underlying mechanism involves the suppression of cyclin D1 expression, leading to the inhibition of RB protein hyperphosphorylation and subsequent G1 phase cell cycle arrest, as characterized in detail for the phosmidosine series [2].

p53 Independence
Class-level
Growth inhibition consistent in p53 wild-type, mutant, and null cell lines; mechanism via cyclin D1/RB pathway
Supports G1 arrest research in p53-deficient models
Class-level inference; confirm in target cell lines
p53-independent G1 Arrest Cyclin D1

Optimal Application Scenarios for Phosmidosine B Procurement


Stable Scaffold for SAR Studies

Phosmidosine B's core structure is stable under both acidic and basic aqueous conditions, unlike its parent phosmidosine [1]. This chemical robustness makes it the preferred starting scaffold for medicinal chemistry campaigns aiming to synthesize libraries of N-acyl phosphoramidate analogs to probe and optimize anticancer activity, without the complication of simultaneous scaffold degradation.

Achiral Control for Phosphorus-Chirality Studies

Because phosmidosine B is achiral at the key phosphorus center [2], it serves as an essential negative control or baseline compound in experiments designed to determine the contribution of phosphorus stereochemistry to the potency and target binding of phosmidosine diastereomers 1a and 1b. Its use eliminates a variable from the experimental setup.

Tool for G1 Arrest in p53-Deficient Cells

Phosmidosine B's established p53-independent anticancer activity [3] makes it a valuable tool for dissecting G1 regulatory mechanisms in p53-mutant or null cancer cell lines, where many common cell cycle inhibitors (e.g., those activating p53-mediated apoptosis) lose efficacy. It can be used to block cell cycle progression at a defined point between the start and restriction point, as demonstrated by its class-level mechanism of cyclin D1 suppression [4].

Reference Standard for Phosmidosine Detection

Given that phosmidosine B is a known degradation product and a co-isolated metabolite of the phosmidosine-producing strain Streptomyces sp. RK-16 [5], an authenticated sample is required as an analytical reference standard in HPLC, LC-MS, and NMR workflows for natural product screening, fermentation monitoring, and quality control of phosmidosine preparations.

Application
Selection Property
Validation Focus
N-acyl phosphoramidate analog synthesis
Aqueous pH stability for reaction versatility
Scaffold integrity in diverse chemical conditions
Phosphorus chirality contribution studies
Achiral phosphorus center
Diastereomer-independent baseline activity
Cell cycle arrest in p53-deficient cancer models
p53-independent G1 arrest mechanism
Cyclin D1/RB pathway inhibition endpoint
Analytical reference for phosmidosine detection
Known degradation product identity
Chromatographic and spectroscopic profiling (HPLC, LC-MS, NMR)
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